molecular formula C9H14F2O2 B6610098 tert-butyl 4,4-difluoro-2-methylidenebutanoate CAS No. 2866321-96-0

tert-butyl 4,4-difluoro-2-methylidenebutanoate

Cat. No.: B6610098
CAS No.: 2866321-96-0
M. Wt: 192.20 g/mol
InChI Key: NWWPKBRZYPODQQ-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-2-methylidenebutanoate is a chemical compound with the molecular formula C9H14F2O2 and a molecular weight of 192.20 g/mol

Chemical Reactions Analysis

Tert-butyl 4,4-difluoro-2-methylidenebutanoate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Scientific Research Applications

Tert-butyl 4,4-difluoro-2-methylidenebutanoate is widely researched for its potential applications in chemistry, biology, medicine, and industry. It is used in the synthesis of various organic compounds and as a reagent in chemical reactions. Its unique chemical properties make it a valuable compound for scientific research .

Mechanism of Action

Comparison with Similar Compounds

Tert-butyl 4,4-difluoro-2-methylidenebutanoate can be compared with other similar compounds, such as 4,4′-Di-tert-butyl-2,2′-bipyridinium trifluoromethanesulfonate and 4,4′-Dimethyl-2,2′-dipyridyl These compounds share some structural similarities but differ in their chemical properties and applications

Properties

IUPAC Name

tert-butyl 4,4-difluoro-2-methylidenebutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-6(5-7(10)11)8(12)13-9(2,3)4/h7H,1,5H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWPKBRZYPODQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=C)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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